molecular formula C22H17FN2O2S B11975891 2-((3-Fluorobenzyl)thio)-3-(4-methoxyphenyl)-4(3H)-quinazolinone

2-((3-Fluorobenzyl)thio)-3-(4-methoxyphenyl)-4(3H)-quinazolinone

Cat. No.: B11975891
M. Wt: 392.4 g/mol
InChI Key: CRAGQLBFGWDXLQ-UHFFFAOYSA-N
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Description

2-((3-Fluorobenzyl)thio)-3-(4-methoxyphenyl)-4(3H)-quinazolinone is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Fluorobenzyl)thio)-3-(4-methoxyphenyl)-4(3H)-quinazolinone typically involves the following steps:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives.

    Introduction of the 4-Methoxyphenyl Group: This step involves the substitution reaction where the 4-methoxyphenyl group is introduced.

    Attachment of the 3-Fluorobenzylthio Group: This is usually done through a nucleophilic substitution reaction where the thiol group reacts with a 3-fluorobenzyl halide.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions might target the quinazolinone core or the aromatic rings.

    Substitution: Various substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while substitution could introduce new functional groups onto the aromatic rings.

Scientific Research Applications

2-((3-Fluorobenzyl)thio)-3-(4-methoxyphenyl)-4(3H)-quinazolinone may have various applications in scientific research:

    Chemistry: Studied for its reactivity and potential as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential therapeutic applications, particularly in drug development.

    Industry: Used in the synthesis of other compounds or materials.

Mechanism of Action

The mechanism of action of 2-((3-Fluorobenzyl)thio)-3-(4-methoxyphenyl)-4(3H)-quinazolinone would depend on its specific biological target. Generally, quinazolinones can interact with various enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-((3-Chlorobenzyl)thio)-3-(4-methoxyphenyl)-4(3H)-quinazolinone
  • 2-((3-Methylbenzyl)thio)-3-(4-methoxyphenyl)-4(3H)-quinazolinone

Uniqueness

The presence of the 3-fluorobenzylthio group in 2-((3-Fluorobenzyl)thio)-3-(4-methoxyphenyl)-4(3H)-quinazolinone may impart unique chemical and biological properties compared to its analogs. Fluorine atoms can influence the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets.

Properties

Molecular Formula

C22H17FN2O2S

Molecular Weight

392.4 g/mol

IUPAC Name

2-[(3-fluorophenyl)methylsulfanyl]-3-(4-methoxyphenyl)quinazolin-4-one

InChI

InChI=1S/C22H17FN2O2S/c1-27-18-11-9-17(10-12-18)25-21(26)19-7-2-3-8-20(19)24-22(25)28-14-15-5-4-6-16(23)13-15/h2-13H,14H2,1H3

InChI Key

CRAGQLBFGWDXLQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=CC(=CC=C4)F

Origin of Product

United States

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